(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in medicinal chemistry due to their ability to act as protecting groups for amines . This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a phenyl ring substituted with an ethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates is through carbamoylation.
Amination (Carboxylation): Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.
Industrial Production Methods: Industrial production of carbamates often involves the use of metal-free synthesis methods, such as the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group.
Reduction: Reduction reactions can occur at the carbamate group, converting it into an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Protecting Groups: Used as protecting groups for amines in peptide synthesis.
Biology and Medicine:
Anticancer Agents: Pyridine-containing compounds have shown potential as anticancer agents due to their ability to target specific molecular pathways.
Antimicrobial Agents: Carbamates have been explored for their antimicrobial properties.
Industry:
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The compound’s ability to act as a protecting group for amines is due to its stable carbamate linkage, which can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Uniqueness:
(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate: is unique due to its combination of a pyridine ring and a phenyl ring with an ethylsulfanyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
51594-87-7 |
---|---|
Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-(4-ethylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C15H16N2O2S/c1-2-20-14-7-5-13(6-8-14)17-15(18)19-11-12-4-3-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
DCSBSOCBJFPTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.